1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole
Description
1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole is a stable isotope-labeled derivative of benzotriazole, where the phenylmethyl (benzyl) group attached to the triazole nitrogen contains a ¹³C isotope at the benzylic carbon. This compound is structurally characterized by a benzotriazole core fused to a benzene ring, with a ¹³C-labeled benzyl substituent enhancing its utility in nuclear magnetic resonance (NMR) studies. The isotopic labeling facilitates precise tracking of molecular interactions, reaction mechanisms, and metabolic pathways in chemical and pharmaceutical research.
Structure
3D Structure
Properties
IUPAC Name |
1-(phenyl(113C)methyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2/i10+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVSPZZIBWDHOF-DETAZLGJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole typically involves the introduction of the carbon-13 isotope into the phenylmethyl group. One common method is the reaction of benzyl chloride with sodium azide to form benzyl azide, followed by cyclization with a suitable carbon-13 labeled reagent to form the benzotriazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of isotopically labeled starting materials is crucial for maintaining the carbon-13 label in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the triazole ring.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted benzotriazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted benzotriazoles, oxidized derivatives, and reduced triazole compounds.
Scientific Research Applications
1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and understand the behavior of benzotriazoles in different chemical environments.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized as a corrosion inhibitor in various industrial applications, including metal protection and preservation.
Mechanism of Action
The mechanism of action of 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor. In biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Structural Analogues
Benzotriazole derivatives with alkyl or aryl substituents on the triazole nitrogen are common. Key structural analogs include:
- 1-(3-Chloropropyl)-1H-1,2,3-benzotriazole (): Features a nitroimidazole-propyl chain, enhancing biological activity.
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (): Contains a cyclic ether substituent, influencing solubility and reactivity.
- 1-[(Benzyloxy)(phenyl)methyl]-1H-1,2,3-benzotriazole (): A bulky biphenylmethoxy derivative used in Wittig rearrangements.
- 1-(Benzoyloxy)-1H-1,2,3-benzotriazole (): An active ester employed in peptide coupling reactions.
Key Structural Differences :
- The ¹³C-labeled benzyl group in the target compound provides isotopic contrast for spectroscopic studies, unlike non-labeled analogs.
- Substituents such as nitro groups () or heterocycles () introduce distinct electronic and steric effects compared to the simpler benzyl group.
Physical and Chemical Properties
Notes:
- Substituents like nitro groups () or ethers () introduce unique IR absorptions (e.g., NO₂ stretches at 1539 cm⁻¹).
Challenges and Advantages
- Advantages: Isotopic labeling enables non-destructive tracking in complex matrices. Retains the chemical reactivity of non-labeled benzotriazoles.
- Challenges: Higher synthesis costs due to ¹³C reagents. Limited commercial availability compared to analogs like 1-hydroxybenzotriazole ().
Biological Activity
1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzotriazole core substituted with a phenylmethyl group. This structure is significant as it influences the compound's interaction with biological targets. Benzotriazoles are recognized for their ability to form complexes with metal ions and their role as ligands in various biochemical pathways.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related benzotriazoles have been reported as low as 12.5 μg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Efficacy of Benzotriazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 1-[Phenylmethyl-13C]-1H-BT | Staphylococcus aureus | 12.5 |
| 5-Dimethoxy-benzyl-BT | Candida albicans | 25 |
| N-benzenesulfonyl-BT | Trypanosoma cruzi | 50 |
Antiviral Activity
Benzotriazoles have also been evaluated for their antiviral properties. Some studies suggest that these compounds may interfere with viral replication processes by targeting viral enzymes or cellular receptors involved in the infection cycle. The specific mechanisms remain under investigation, but preliminary findings indicate potential efficacy against viruses such as HIV and influenza .
Anticancer Activity
The anticancer potential of benzotriazole derivatives has garnered significant attention. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against colorectal cancer cells (HCT116), indicating potent anti-proliferative effects .
Table 2: Anticancer Activity of Benzotriazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 1-[Phenylmethyl-13C]-1H-BT | HCT116 | 0.43 |
| Triazole hybrid | MCF-7 | 7.72 |
| Benzotriazole derivative | A549 | 5.19 |
The mechanisms underlying the biological activities of benzotriazoles are multifaceted:
- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of key enzymes essential for bacterial survival.
- Antiviral Mechanism : For antiviral activity, benzotriazoles may inhibit viral replication by interfering with viral polymerases or proteases.
- Anticancer Mechanism : The anticancer effects are often attributed to apoptosis induction in cancer cells through pathways involving caspases and modulation of cell cycle regulators .
Case Studies
Several studies have highlighted the efficacy of benzotriazole derivatives in clinical settings:
- Study on Antitubercular Activity : A series of benzotriazole derivatives were tested against Mycobacterium tuberculosis, showing promising results with MIC values comparable to standard antitubercular drugs .
- Cancer Treatment Trials : Clinical trials involving triazole-containing compounds demonstrated significant tumor reduction in patients with advanced cancers, suggesting a potential role in combination therapies .
Q & A
Q. How is 1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole synthesized, and what critical parameters govern its yield?
The synthesis involves introducing the isotopically labeled phenylmethyl group (13C) to the benzotriazole scaffold. A typical protocol includes:
- Step 1 : Alkylation of 1H-1,2,3-benzotriazole with 13C-labeled benzyl bromide under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 6–12 hours .
- Step 2 : Monitoring reaction progress via Thin Layer Chromatography (TLC) using silica gel plates and UV visualization.
- Step 3 : Purification via column chromatography (e.g., CH₂Cl₂:MeOH 95:5) to isolate the product.
Key parameters include solvent polarity, reaction time, and temperature. Elevated temperatures (>80°C) are critical for complete alkylation, while prolonged heating risks decomposition .
Q. How is the isotopic labeling (13C) confirmed in the synthesized compound?
13C NMR spectroscopy is the gold standard for verifying isotopic incorporation:
- The 13C-labeled methylene group (CH₂ in the phenylmethyl moiety) appears as a singlet at δ ≈ 55–65 ppm , distinct from natural abundance 12C signals .
- LC-MS with high-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]+) with a mass shift of +1 Da compared to the unlabeled compound .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- 1H/13C NMR : Assigns proton and carbon environments, ensuring no residual solvents or byproducts.
- FT-IR : Confirms functional groups (e.g., triazole ring vibrations at ~1450–1500 cm⁻¹) .
- Elemental Analysis : Validates C, H, N content (e.g., C₁₃H₁₁N₃ for unlabeled analogs, adjusted for 13C) .
- Melting Point : Consistency with literature values (e.g., 128–132°C for related benzotriazoles) .
Advanced Research Questions
Q. How can computational methods elucidate the photolytic stability of this compound?
- CASPT2/CASSCF calculations model excited-state potential energy surfaces to predict bond dissociation pathways under UV irradiation .
- Non-adiabatic molecular dynamics (NAMD) simulations track energy transfer between electronic states, identifying critical decay pathways (e.g., N–N bond cleavage in the triazole ring) .
- Compare with experimental UV-Vis spectroscopy data to validate computational predictions.
Q. What methodologies are used to study its enzyme inhibition mechanisms, particularly against viral proteases?
- Enzyme kinetics assays : Measure IC₅₀ values using fluorogenic substrates (e.g., SARS-CoV-2 main protease) .
- Mechanism-based inactivation studies : Monitor irreversible binding via mass spectrometry (e.g., C145A mutant enzyme to confirm cysteine-targeted inhibition) .
- Molecular docking (AutoDock/Vina) : Simulate binding modes to active sites (e.g., EGFR kinase, PDB ID:4HJO), correlating binding energy (ΔG) with experimental IC₅₀ .
Q. How does π-π stacking influence its supramolecular interactions in crystalline or biological systems?
- X-ray crystallography (e.g., SHELX-refined structures) reveals stacking distances (3.5–4.0 Å) between benzotriazole and aromatic residues .
- Surface Plasmon Resonance (SPR) quantifies binding affinity to DNA G-quadruplexes or amyloid fibrils, where π-stacking drives stabilization .
Q. How can isotopic labeling (13C) enhance mechanistic studies in metabolic or degradation pathways?
- Isotopic tracing : Track metabolic incorporation using 13C-NMR or LC-HRMS to identify metabolites (e.g., oxidized benzotriazole derivatives) .
- Degradation studies : Compare 13C-labeled vs. unlabeled compound stability under hydrolytic/oxidative conditions via HPLC-MS/MS .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
